Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate
Description
Ethyl difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate is a fluorinated thiadiazole derivative characterized by an ethyl ester backbone substituted with a difluoro group and a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl moiety.
Notably, the compound "Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate" (CAS: 519170-72-0), which shares a similar core structure but replaces the difluoro group with an oxo-amino linkage, has been documented as discontinued in commercial catalogs .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O2S/c1-2-16-5(15)6(8,9)3-13-14-4(17-3)7(10,11)12/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOFTLDLQWVFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NN=C(S1)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate typically involves the reaction of ethyl acetate with difluoromethylating agents in the presence of a catalyst. One common method is the use of difluoromethyl sulfonium salts as difluoromethylating agents. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkyl or aryl substituted derivatives
Scientific Research Applications
Chemistry
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate serves as a crucial building block in organic synthesis. Its unique structure allows for:
- Formation of Complex Molecules : It can be utilized to synthesize more complex organic compounds through various chemical reactions such as oxidation and substitution.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that derivatives of thiadiazoles exhibit antimicrobial effects against various pathogens, making them candidates for pharmaceutical development .
- Antiviral Activity : The compound is being investigated for its potential in antiviral drug development due to its ability to interact with biological targets effectively.
Medicine
The compound has been explored for various medicinal applications:
- Drug Development : this compound is being studied for its role in creating new pharmaceuticals with enhanced stability and bioavailability. Its structure allows it to act on specific molecular pathways relevant to disease mechanisms .
Industry
In the industrial sector, this compound finds applications in:
- Agrochemicals : Used as an intermediate in the production of herbicides and pesticides due to its effective chemical properties that enhance agricultural productivity .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting potential use as a new class of antibiotics.
Case Study 2: Drug Design
Research focused on the design of novel antiviral agents based on the structure of thiadiazoles highlighted this compound as a promising scaffold. The study demonstrated that modifications to the compound could yield derivatives with enhanced activity against viral infections.
Mechanism of Action
The mechanism of action of Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter the function of biological molecules, leading to its observed bioactivity .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
Thiadiazole derivatives exhibit diverse biological and chemical properties depending on substituents. Key analogs include:
Key Observations :
- Trifluoromethyl Substitution : The presence of a 5-(trifluoromethyl) group (as in the target compound) enhances lipophilicity and metabolic stability compared to methyl or phenyl substituents .
- Biological Activity : Thiadiazoles with trifluoromethyl groups are associated with insecticidal and fungicidal activities , whereas thioether-linked analogs show promise in enzyme inhibition .
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide benchmarks:
- Methyl 3-(dimethylamino)-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylate: ¹H NMR: δ = 8.28 (s, 1H), 3.74 (s, 3H), 3.32 (s, 6H) . MS (ESI+): m/z 282 [M+H]⁺ .
- Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate : Purified via silica gel chromatography (ethyl acetate/petroleum ether) .
The trifluoromethyl group in the target compound would likely produce distinct ¹⁹F NMR signals and increased molecular weight compared to non-fluorinated analogs.
Biological Activity
Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate is a compound belonging to the thiadiazole class, characterized by a five-membered ring containing nitrogen and sulfur. The presence of fluorine atoms enhances its stability and reactivity, making it a candidate for various biological applications, particularly in the fields of medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : C₇H₅F₅N₂O₂S
- CAS Number : 1706437-44-6
- Molecular Weight : 276.19 g/mol
The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits significant antimicrobial and antiviral properties. Studies have shown that compounds in the thiadiazole family can inhibit various pathogens effectively.
Case Study: Antiviral Efficacy
In a study published in MDPI, derivatives of thiadiazoles were evaluated for their ability to inhibit the activity of viral RNA polymerases. This compound demonstrated promising results against Hepatitis C virus (HCV) NS5B polymerase with an IC50 value indicating effective inhibition at low concentrations (approximately 31.9 μM) .
Table 1: Biological Activity Data
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HCV NS5B | 31.9 | |
| Thiadiazole Derivative A | TMV | 30.57 ± 3.11 | |
| Thiadiazole Derivative B | DENV | 2.1 ± 0.4 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within pathogens. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds with enzyme active sites, potentially inhibiting their activity and disrupting essential biological processes.
Applications in Drug Development
Given its bioactive properties, this compound is being explored for its potential use in drug development. Its stability and ability to modulate biological pathways make it a candidate for creating novel pharmaceuticals aimed at treating viral infections and possibly other diseases.
Research Findings
Recent studies have focused on the synthesis of various derivatives of thiadiazoles to enhance their efficacy and reduce toxicity. For instance, modifications at specific positions on the thiadiazole ring have been linked to improved antiviral activity against different viruses.
Table 2: Structure-Activity Relationship (SAR)
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate?
- Methodological Answer : The synthesis typically involves constructing the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides or hydrazine-carbodithioate intermediates. For example, diethyl malonate can serve as a precursor for ester-functionalized thiadiazole derivatives. Reaction optimization includes controlling stoichiometry of trifluoromethylating agents (e.g., CFI or CFCu) and using catalysts like CuI for regioselective substitution. Post-cyclization, fluorination is achieved using reagents such as Selectfluor™ or DAST (diethylaminosulfur trifluoride) .
Q. How is the compound purified after synthesis, and what solvent systems are effective for chromatography?
- Methodological Answer : Purification often employs column chromatography with solvent systems tailored to polarity. For thiadiazole derivatives, mixtures like chloroform:ethyl acetate:methanol (2:2:1) or toluene:ethyl acetate:formic acid (5:4:1) are effective for resolving polar byproducts. Recrystallization from ethanol or acetonitrile is used to isolate high-purity crystals, monitored by TLC (R values ~0.17–0.3 in petroleum ether:ethyl acetate 1:3) .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (δ -60 to -80 ppm for CF; δ -120 to -140 ppm for difluoroacetate). NMR confirms ester methyl groups (δ 1.2–1.4 ppm) and thiadiazole protons (δ 8.0–8.5 ppm).
- HRMS : Exact mass analysis (e.g., m/z 315.0122 for CHFNOS) verifies molecular integrity .
- IR : Stretching bands at 1740–1720 cm (C=O ester) and 1150–1100 cm (C-F) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the trifluoromethyl-thiadiazole intermediate?
- Methodological Answer : Yield optimization requires balancing temperature, solvent polarity, and catalyst loading. For example, using DMF as a solvent at 80–100°C enhances nucleophilic substitution of trifluoromethyl groups. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12 hours conventional) while maintaining >80% yield. Kinetic studies via in situ NMR track intermediate formation and guide additive use (e.g., KCO for acid scavenging) .
Q. How should researchers address discrepancies between computational predictions and experimental spectral data?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
- DFT Calculations : Compare gas-phase vs. solvent-phase (PCM model) optimized structures to identify dominant conformers.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by rotational isomers of the ester group.
- Variable-Temperature NMR : Probe dynamic processes (e.g., hindered rotation) that affect splitting patterns .
Q. What experimental approaches evaluate the compound’s reactivity under hydrolytic or oxidative conditions?
- Methodological Answer :
- Hydrolysis Stability : Incubate in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC. Ethyl esters typically hydrolyze faster under alkaline conditions, forming carboxylic acid derivatives.
- Oxidative Resistance : Expose to HO/Fe (Fenton’s reagent) or UV light, analyzing products by LC-MS. The trifluoromethyl group enhances stability against radical oxidation .
Q. What in vitro models are suitable for preliminary assessment of biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiadiazoles often disrupt membrane integrity or enzyme function (e.g., dihydrofolate reductase) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate apoptosis induction. Dose-response curves (IC) correlate substituent effects (e.g., fluorination enhances lipophilicity and uptake) .
Q. How can solubility challenges in aqueous biological assays be mitigated?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to solubilize the compound without cytotoxicity.
- Prodrug Design : Synthesize phosphate or glycoside derivatives that hydrolyze in vivo to the active form .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
